Pyrazinamide methiodide

Übersicht

Beschreibung

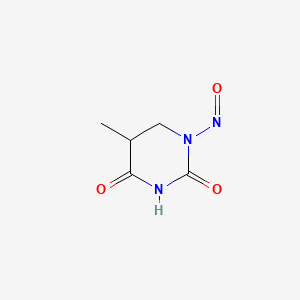

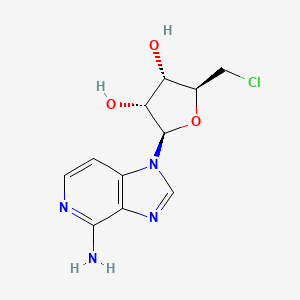

Pyrazinamide is a medication used to treat tuberculosis . For active tuberculosis, it is often used with rifampicin, isoniazid, and either streptomycin or ethambutol . It is not generally recommended for the treatment of latent tuberculosis . It is taken by mouth .

Synthesis Analysis

The synthesis of Pyrazinamide analogues generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave the desired product .Molecular Structure Analysis

Pyrazinamide is a simple, conformationally rigid molecule with four polymorphs (namely α, β, γ, and δ forms) .Chemical Reactions Analysis

The degradation of Pyrazinamide in aqueous solution by electron beam irradiation was highly efficient . The presence of CO 32−, HCO 3−, NO 3−, and fulvic acid inhibited the degradation of Pyrazinamide .Physical And Chemical Properties Analysis

A Pyrazinamide–methylmalonic acid (MMA) cocrystal was prepared and characterized by powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FT-IR), and thermogravimetric analysis (TGA) .Wissenschaftliche Forschungsanwendungen

Molecular Mechanisms and Resistance

- Molecular Epidemiology and Resistance Mechanisms : Studies have explored the genetic basis of PZA resistance, primarily mutations in the pncA gene, which encodes Pyrazinamidase necessary for PZA's activation. Such mutations are prevalent among treatment failure cases of pulmonary tuberculosis, indicating a significant barrier to effective TB control (Muthaiah et al., 2010).

- Antitubercular Action Insights : The unique mode of action of PZA remains not fully understood despite its crucial role in shortening TB treatment and reducing relapse rates. Identifying PZA's mode of action is vital for developing novel therapeutic strategies (Lamont et al., 2020).

Pharmacokinetics and Drug Susceptibility

- Optimal Dosing Regimens : Research has focused on the pharmacokinetics of PZA and the optimization of dosing regimens to enhance efficacy against both drug-sensitive and -resistant TB, highlighting the need for tailored treatment approaches based on individual patient characteristics (Chirehwa et al., 2017).

Novel Targets and Resistance Mechanisms

- Identification of New Targets : Recent findings suggest aspartate decarboxylase (PanD) as a new target of PZA, expanding our understanding of PZA resistance mechanisms beyond the pncA and rpsA genes. This insight opens avenues for novel TB treatment strategies (Shi et al., 2014).

- Efflux Proteins and Resistance : Research has identified efflux proteins involved in PZA resistance, providing a deeper understanding of the drug's pharmacology and potential methods to overcome resistance mechanisms (Zhang et al., 2017).

Host-Pathogen Interaction

- Host-Mediated Effects : Investigations into PZA's impact on host immune responses during Mycobacterium tuberculosis infection have revealed that PZA not only possesses antimycobacterial properties but also modulates the host immune system, potentially influencing treatment outcomes (Manca et al., 2013).

Diagnostic and Therapeutic Implications

- Solubility and Formulation Research : Studies on the solubility of PZA in different solvent-antisolvent mixtures contribute to the development of better pharmaceutical formulations, enhancing its therapeutic efficacy and stability (Maharana & Sarkar, 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methylpyrazin-4-ium-2-carboxamide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O.HI/c1-9-3-2-8-5(4-9)6(7)10;/h2-4H,1H3,(H-,7,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXJAIKVEMLIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=NC=C1)C(=O)N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazinamide methiodide | |

CAS RN |

58219-37-7 | |

| Record name | Pyrazinamide methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058219377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.